2-氯-4-(三氟甲基)苯甲醛

概述

描述

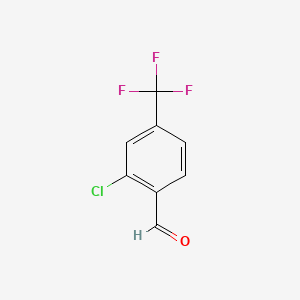

2-Chloro-4-(trifluoromethyl)benzaldehyde is an organic compound belonging to the aryl aldehyde family. It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzaldehyde core. This compound is a colorless liquid with a pungent odor and is used in various chemical syntheses and industrial applications .

科学研究应用

2-Chloro-4-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

Biology: It serves as a building block for the synthesis of biologically active molecules.

Industry: It is employed in the production of specialty chemicals and materials.

作用机制

Target of Action

It is known that the compound can cause irritation to the respiratory system , suggesting that it may interact with respiratory tract cells or associated biochemical pathways.

Mode of Action

It is known to be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes, 1h-benzo[d]imidazol-5-amine, and cyclohexane-1,3-diones to afford imidazoquinolinoacridinone derivatives . This suggests that it may interact with its targets through chemical reactions, leading to changes in the structure and function of the targets.

Pharmacokinetics

Its physical properties such as its liquid form and density (1435 g/mL at 25 °C (lit)) may influence its bioavailability and pharmacokinetics.

Result of Action

It is known to cause irritation to the skin, eyes, and respiratory system , indicating that it may induce cellular responses related to inflammation and irritation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(trifluoromethyl)benzaldehyde. For instance, its reactivity may be affected by the presence of other chemicals in the environment. Additionally, its physical state and stability may be influenced by temperature and pressure conditions .

生化分析

Biochemical Properties

2-Chloro-4-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of mitochondrial electron transport at the cytochrome bc1 complex . This interaction can affect the overall energy production within cells. The compound’s ability to interact with specific enzymes and proteins makes it a valuable tool in studying biochemical pathways and cellular metabolism.

Cellular Effects

The effects of 2-Chloro-4-(trifluoromethyl)benzaldehyde on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the mitochondrial electron transport chain can lead to alterations in ATP production, which in turn affects cellular energy levels and metabolic activities .

Molecular Mechanism

At the molecular level, 2-Chloro-4-(trifluoromethyl)benzaldehyde exerts its effects through binding interactions with biomolecules. It inhibits the cytochrome bc1 complex, a crucial component of the mitochondrial electron transport chain . This inhibition disrupts the normal flow of electrons, leading to reduced ATP production and altered cellular metabolism. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-(trifluoromethyl)benzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Over extended periods, it may undergo chemical changes that affect its potency and efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-(trifluoromethyl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect cellular metabolism. At higher doses, it can induce toxic or adverse effects, including respiratory tract irritation, skin corrosion, and serious eye damage . These threshold effects are crucial for determining safe and effective dosage levels in experimental studies.

Metabolic Pathways

2-Chloro-4-(trifluoromethyl)benzaldehyde is involved in specific metabolic pathways, particularly those related to mitochondrial function. It interacts with enzymes and cofactors within the electron transport chain, affecting metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential as a tool for studying cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, 2-Chloro-4-(trifluoromethyl)benzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s overall effects on cellular function.

Subcellular Localization

The subcellular localization of 2-Chloro-4-(trifluoromethyl)benzaldehyde is primarily within the mitochondria, where it exerts its inhibitory effects on the electron transport chain . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its activity and function. This localization is critical for understanding the compound’s role in cellular metabolism and energy production.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trifluoromethyl)benzaldehyde typically involves the chlorination of 4-(trifluoromethyl)benzaldehyde. One common method is the reaction of 4-(trifluoromethyl)benzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, resulting in the formation of 2-Chloro-4-(trifluoromethyl)benzaldehyde .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

化学反应分析

Types of Reactions: 2-Chloro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert it to the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: 2-Chloro-4-(trifluoromethyl)benzoic acid.

Reduction: 2-Chloro-4-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

2-Chloro-4-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

4-(Trifluoromethyl)benzaldehyde: Lacks the chloro group, affecting its reactivity and applications.

2-(Trifluoromethyl)benzaldehyde: Similar but with the trifluoromethyl group in a different position.

Uniqueness: 2-Chloro-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic pathways and enhances its utility in diverse applications .

生物活性

2-Chloro-4-(trifluoromethyl)benzaldehyde (C₈H₄ClF₃O) is an aromatic aldehyde characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a benzaldehyde structure. This unique configuration imparts significant biological activity and potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical compounds.

- Molecular Formula : C₈H₄ClF₃O

- Molecular Weight : 208.56 g/mol

- Structure : The compound features a benzene ring with a chloro substituent at the 2-position and a trifluoromethyl group at the 4-position.

Antifungal Properties

Research indicates that derivatives of 2-Chloro-4-(trifluoromethyl)benzaldehyde exhibit notable antifungal activity. Preliminary bioassays have shown effectiveness against fungal pathogens such as:

- Rhizoctonia solani

- Botrytis cinerea

These findings suggest that the compound could serve as a lead in developing new antifungal agents, leveraging its structural properties to enhance efficacy against resistant strains .

Enzyme Inhibition

Studies have explored the inhibitory effects of compounds related to 2-Chloro-4-(trifluoromethyl)benzaldehyde on various enzymes. Notably, hydrazones derived from this compound have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE . The presence of electronegative substituents, such as trifluoromethyl or nitro groups, has been linked to enhanced inhibitory potency.

Pharmacological Potential

The electrophilic nature of 2-Chloro-4-(trifluoromethyl)benzaldehyde allows it to interact with various biological targets, making it a candidate for further pharmacological studies. Its derivatives have been investigated for their potential in drug development, particularly in targeting pathways involved in diseases such as cancer and neurodegeneration .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized several derivatives of 2-Chloro-4-(trifluoromethyl)benzaldehyde to evaluate their biological activities. Among these, certain compounds exhibited significant inhibition of microtubule assembly, indicating potential as anticancer agents through mechanisms involving apoptosis induction in breast cancer cells (MDA-MB-231) .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of various derivatives revealed that modifications at specific positions significantly impacted biological activity. For instance, the introduction of different halogens or functional groups altered the binding affinity to biological targets, demonstrating the importance of molecular design in drug discovery .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethyl)benzaldehyde | Trifluoromethyl group | Lacks chlorine substituent; primarily used in synthesis. |

| 2-Chloro-5-(trifluoromethyl)benzaldehyde | Chlorine at position 2 | Different positioning alters reactivity. |

| 3-Chloro-4-(trifluoromethyl)benzaldehyde | Chlorine at position 3 | Different orientation affects biological activity. |

| 2-Bromo-4-(trifluoromethyl)benzaldehyde | Bromine instead of chlorine | Similar reactivity but different halogen alters solubility. |

This table illustrates how the presence and positioning of substituents influence the biological activity and reactivity of compounds similar to 2-Chloro-4-(trifluoromethyl)benzaldehyde.

属性

IUPAC Name |

2-chloro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMPHWVSJASKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517429 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82096-91-1 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。